molecular formula C5H6OS B13834630 3H-1,2-Oxathiepin CAS No. 291-82-7

3H-1,2-Oxathiepin

Cat. No.: B13834630
CAS No.: 291-82-7
M. Wt: 114.17 g/mol
InChI Key: UGJWJWTYLWRXFE-UHFFFAOYSA-N
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Description

3H-1,2-Oxathiepin is a heterocyclic compound with the molecular formula C₅H₆OS It is characterized by a seven-membered ring containing one oxygen and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2-Oxathiepin typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxythiophenol with ethylene oxide under basic conditions to form the oxathiepin ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained around 50-60°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of catalysts such as phase transfer catalysts can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

3H-1,2-Oxathiepin undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the oxathiepin ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens (chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

3H-1,2-Oxathiepin has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3H-1,2-Oxathiepin involves its interaction with various molecular targets. The sulfur atom in the oxathiepin ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of enzyme activity or disruption of cellular processes. The compound can also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    1,2-Oxathiolane: A five-membered ring analog of 3H-1,2-Oxathiepin.

    1,2-Oxathiane: A six-membered ring analog.

    1,2-Oxathiole: A compound with a similar structure but with a double bond in the ring.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its five- and six-membered ring analogs

Properties

CAS No.

291-82-7

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

IUPAC Name

3H-oxathiepine

InChI

InChI=1S/C5H6OS/c1-2-4-6-7-5-3-1/h1-4H,5H2

InChI Key

UGJWJWTYLWRXFE-UHFFFAOYSA-N

Canonical SMILES

C1C=CC=COS1

Origin of Product

United States

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